2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate
Description
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate is a bicyclic dicarboxylate derivative featuring a rigid [2.2.2]octane scaffold. This compound is characterized by two nitrogen atoms in the 2,5-positions of the bicyclo framework and ester-protecting groups (tert-butyl and methyl) at the 2- and 3-positions, respectively. Such derivatives are often employed as intermediates in pharmaceutical synthesis due to their conformational rigidity, which can enhance stereochemical control in catalytic reactions .
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-8-5-6-9(14-7-8)10(15)11(16)18-4/h8-10,14H,5-7H2,1-4H3 |
InChI Key |
HUVFGQSWLQIIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)OC)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the formation of the bicyclic core structure. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a diacid chloride, under controlled conditions.
Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions. tert-Butylation can be achieved using tert-butyl chloride in the presence of a base, while methylation can be performed using methyl iodide or dimethyl sulfate.
Esterification: The final step involves esterification to form the dicarboxylate ester. This can be done using an appropriate alcohol and acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and methyl groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different alkyl or aryl groups replacing the tert-butyl or methyl groups.
Scientific Research Applications
2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system due to its bicyclic structure.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.
Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalysts for organic reactions.
Mechanism of Action
The mechanism of action of 2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate depends on its application:
In Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. The bicyclic structure allows it to fit into binding sites with high specificity.
In Catalysis: As a ligand, it can coordinate to metal centers, altering their electronic properties and enhancing their catalytic activity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Diazabicyclo[2.2.2]octane Derivatives
Key Observations :
- The tert-butyl group at the 2-position is a common motif, providing steric protection for nitrogen atoms and improving solubility in non-polar media .
- Methyl or ethyl esters at the 3-position offer tunable reactivity; methyl esters are less prone to hydrolysis than ethyl, enhancing stability under basic conditions .
- Hydroxy substituents (e.g., 5-position in ) introduce hydrogen-bonding capability, which can influence crystallization behavior .
Ring-Size Analogues: [2.2.1]Heptane vs. [2.2.2]Octane Systems
Table 2: Comparison of Bicyclo Ring Systems
Key Observations :
- The [2.2.2]octane system’s larger ring reduces steric strain, favoring applications in materials science (e.g., MOFs with high optical transparency down to 240 nm) .
- [2.2.1]heptane derivatives exhibit faster molecular rotation in solid-state frameworks due to higher strain, enabling unique adsorption properties .
Functional Group Modifications: Oxo vs. Hydroxy Groups
Table 3: Impact of Oxygen-Containing Functional Groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
